5-Cyano-2,3-diphenyl-2H-tetrazolium chloride
Overview
Description
5-Cyano-2,3-diphenyl-2H-tetrazolium chloride is a redox-sensitive tetrazolium salt primarily used to detect metabolic activity in microorganisms. This compound is membrane-permeable and is readily taken up by living cells. Upon reduction by respiratory activity, it produces a red fluorescent, water-insoluble formazan crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2,3-diphenyl-2H-tetrazolium chloride involves the reaction of appropriate aromatic amines with sodium nitrite in acidic conditions to form diazonium salts. These salts then react with sodium azide to form tetrazoles.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The compound is then purified through crystallization and filtration processes to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2,3-diphenyl-2H-tetrazolium chloride undergoes several types of chemical reactions, including:
Reduction: The compound is reduced by cellular respiratory activity to form a red fluorescent formazan.
Oxidation: It can be oxidized back to its original state under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like NADH and NADPH, which facilitate the reduction process. The reactions typically occur under physiological conditions, such as in cell cultures or biological samples .
Major Products Formed
The major product formed from the reduction of this compound is a red fluorescent formazan crystal, which is water-insoluble and can be detected using fluorescence microscopy .
Scientific Research Applications
5-Cyano-2,3-diphenyl-2H-tetrazolium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a redox indicator in various chemical assays.
Biology: Employed in cell viability assays to distinguish between live and dead cells.
Medicine: Utilized in histochemistry to study cellular respiration and metabolic activity.
Industry: Applied in environmental monitoring to assess microbial activity in water and soil samples.
Mechanism of Action
The mechanism of action of 5-Cyano-2,3-diphenyl-2H-tetrazolium chloride involves its reduction by cellular respiratory enzymes. The compound is taken up by living cells and reduced by electron transport chain components, resulting in the formation of a red fluorescent formazan. This process indicates the respiratory activity of the cells and can be quantified using fluorescence microscopy .
Comparison with Similar Compounds
Similar Compounds
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Another tetrazolium salt used in cell viability assays.
Tetranitroblue tetrazolium chloride: Used in histochemistry and cell viability assays.
Uniqueness
5-Cyano-2,3-diphenyl-2H-tetrazolium chloride is unique due to its high sensitivity and specificity in detecting cellular respiratory activity. Its ability to produce a red fluorescent formazan upon reduction makes it particularly useful in fluorescence-based assays .
Properties
IUPAC Name |
2,3-diphenyltetrazol-2-ium-5-carbonitrile;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N5.ClH/c15-11-14-16-18(12-7-3-1-4-8-12)19(17-14)13-9-5-2-6-10-13;/h1-10H;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVIDCBUVCOZGQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C#N.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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